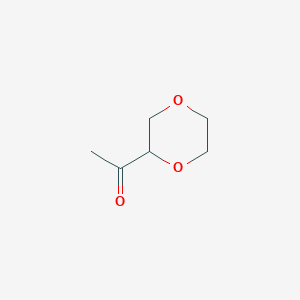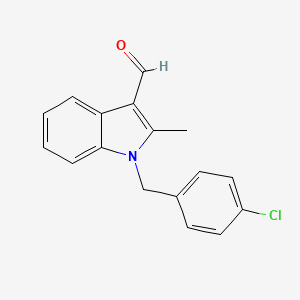
1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a 4-chlorobenzyl group attached to the indole core, which can influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde can be synthesized through various methods. One common approach involves the Claisen–Schmidt condensation reaction. This reaction typically involves the condensation of 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole with aromatic aldehydes under basic conditions, such as using potassium hydroxide in a solvent like 1,4-dioxane . The reaction can be carried out under ultrasound-assisted conditions or solvent-free conditions to achieve good yields.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the Claisen–Schmidt condensation reaction mentioned above can be scaled up for industrial purposes, considering the reaction conditions are mild and the yields are satisfactory.
化学反应分析
Types of Reactions: 1-(4-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(4-Chlorobenzyl)-2-methyl-1H-indole-3-carboxylic acid.
Reduction: 1-(4-Chlorobenzyl)-2-methyl-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Industry: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, inhibiting their activity or altering their function. For example, it may act as a procaspase activator, promoting apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific biological context.
相似化合物的比较
- **1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methanol
- **1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]methanol
- **1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methanol
Uniqueness: 1-(4-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the 4-chlorobenzyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-12-16(11-20)15-4-2-3-5-17(15)19(12)10-13-6-8-14(18)9-7-13/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKIFZJBJKSAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
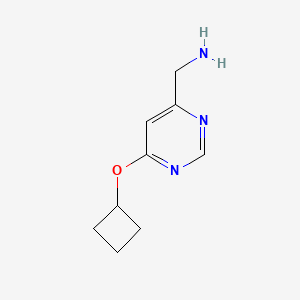
![N-(3-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2538213.png)

![11-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2538215.png)
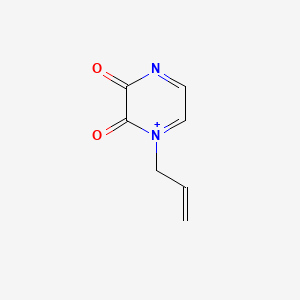
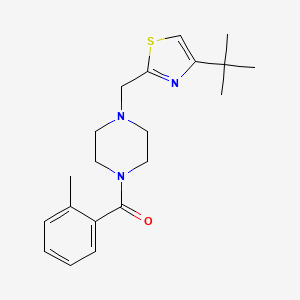
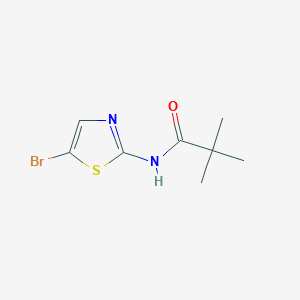
![2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2538226.png)
![2-(benzylsulfanyl)-1-[4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2538227.png)
![6-Cyclopropyl-3-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2538228.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![N-(cyanomethyl)-N-methyl-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2538233.png)
